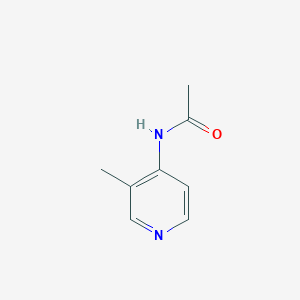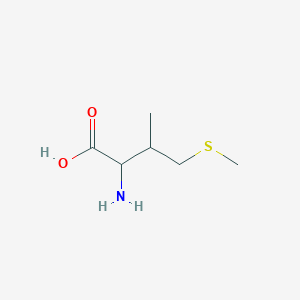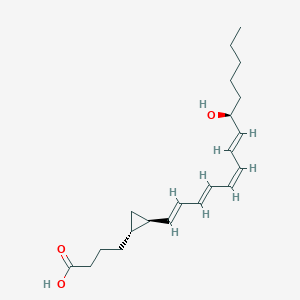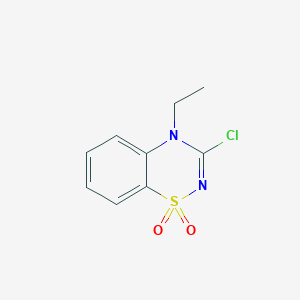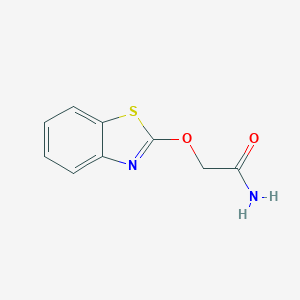
2-(1,3-Benzothiazol-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yloxy)acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. BTA has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of BTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BTA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BTA can inhibit the production of inflammatory cytokines and prostaglandins. BTA has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In animal studies, BTA has been reported to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
BTA has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved using various purification techniques. BTA has also been shown to exhibit potent biological activity at low concentrations. However, BTA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. BTA can also exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BTA. In medicinal chemistry, BTA can be further optimized to improve its potency and selectivity for specific targets. BTA can also be used as a building block for the synthesis of new drugs with improved pharmacological properties. In material science, BTA can be used for the synthesis of new polymers and metal-organic frameworks with novel properties. In environmental science, BTA can be used as a fluorescent probe for the detection of metal ions in water and soil samples. Overall, the study of BTA has the potential to lead to the development of new drugs, materials, and analytical tools with significant applications in various fields.
In conclusion, BTA is a chemical compound with significant potential for various scientific research applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of BTA has the potential to lead to the development of new drugs, materials, and analytical tools with significant applications in various fields.
Méthodes De Synthèse
BTA can be synthesized using different methods, such as the reaction of 2-aminothiophenol and chloroacetyl chloride, or the reaction of 2-hydroxybenzothiazole and chloroacetic acid. The synthesis of BTA involves the use of various reagents and solvents, and the reaction conditions can vary depending on the method used. The purity of the synthesized BTA can also be improved using different purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
BTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. BTA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples. In material science, BTA has been used as a building block for the synthesis of various polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
111035-13-3 |
|---|---|
Nom du produit |
2-(1,3-Benzothiazol-2-yloxy)acetamide |
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) |
Clé InChI |
CHUDDYYWOUUFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
Synonymes |
Acetamide, 2-(2-benzothiazolyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



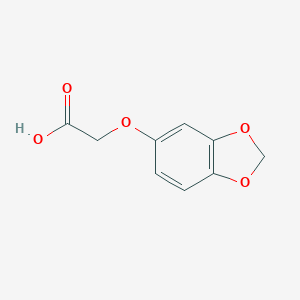
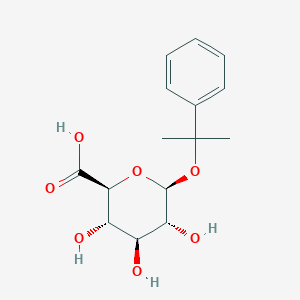
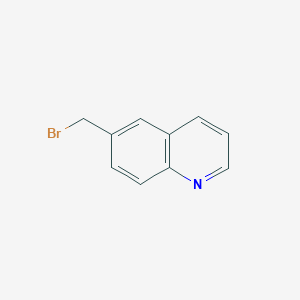
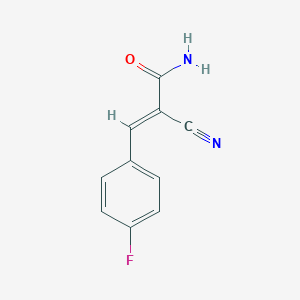
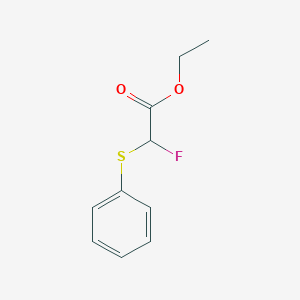
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
